REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.O[C:7]1[N:11]([CH3:12])[N:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1.[ClH:17].CN([CH:21]=[O:22])C>>[Cl:17][C:7]1[N:11]([CH3:12])[N:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[C:8]=1[CH:21]=[O:22]
|
Name
|
|
Quantity
|
364 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NN1C)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
|
Name
|
ice
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
106 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Control Type
|
UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
|
The mixture was then stirred at 0° C. briefly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
did not rise above 10° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
while slowly heating to 90° C
|
Type
|
CUSTOM
|
Details
|
approached 90° C.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 16 h
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Duration
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16 h
|
Type
|
TEMPERATURE
|
Details
|
The dark amber solution was cooled to RT
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Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 5° C
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred continuously for 4 h with occasional addition of ice
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain low temperature
|
Type
|
CUSTOM
|
Details
|
The solid was separated from the liquid phase
|
Type
|
FILTRATION
|
Details
|
filter tube
|
Type
|
FILTRATION
|
Details
|
collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from hexane which
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NN1C)C(F)(F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |